molecular formula C13H32INOSi B12746565 Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide CAS No. 84584-65-6

Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide

Cat. No.: B12746565
CAS No.: 84584-65-6
M. Wt: 373.39 g/mol
InChI Key: VVZVXGIROVRGTN-UHFFFAOYSA-M
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Description

Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. This particular compound features a unique structure with a triethylsilyl group, which imparts specific properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide typically involves the reaction of dimethyl(2-hydroxyethyl)amine with 3-(triethylsilyl)propyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide can undergo various chemical reactions, including:

    Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The silyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding hydroxyl compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides, cyanides, and other nucleophiles. Reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or other oxidizing and reducing agents are used.

    Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the silyl group.

Major Products Formed

    Substitution Reactions: Various quaternary ammonium salts.

    Oxidation and Reduction: Corresponding oxidized or reduced products.

    Hydrolysis: Hydroxyl derivatives of the original compound.

Scientific Research Applications

Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide has several scientific research applications:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis.

    Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential antimicrobial properties.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide involves its interaction with biological membranes and other molecular targets. The quaternary ammonium group can disrupt cell membranes, leading to cell lysis. The silyl group may also play a role in modulating the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl(2-hydroxyethyl)(3-(trimethylsilyl)propyl)ammonium iodide
  • Dimethyl(2-hydroxyethyl)(3-(triethoxysilyl)propyl)ammonium iodide
  • Dimethyl(2-hydroxyethyl)(3-(tripropylsilyl)propyl)ammonium iodide

Uniqueness

Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide is unique due to the presence of the triethylsilyl group, which imparts specific steric and electronic properties. This makes it distinct from other quaternary ammonium compounds with different silyl groups, affecting its reactivity and applications.

Properties

CAS No.

84584-65-6

Molecular Formula

C13H32INOSi

Molecular Weight

373.39 g/mol

IUPAC Name

2-hydroxyethyl-dimethyl-(3-triethylsilylpropyl)azanium;iodide

InChI

InChI=1S/C13H32NOSi.HI/c1-6-16(7-2,8-3)13-9-10-14(4,5)11-12-15;/h15H,6-13H2,1-5H3;1H/q+1;/p-1

InChI Key

VVZVXGIROVRGTN-UHFFFAOYSA-M

Canonical SMILES

CC[Si](CC)(CC)CCC[N+](C)(C)CCO.[I-]

Origin of Product

United States

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